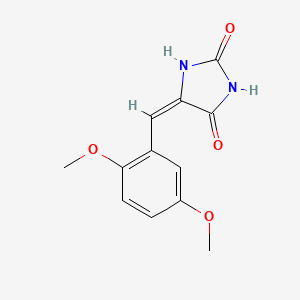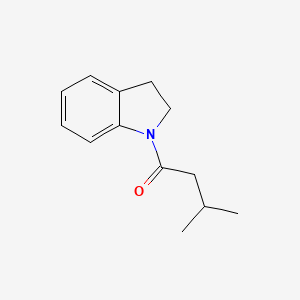![molecular formula C17H22N4O4 B5560669 2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide](/img/structure/B5560669.png)
2-{[4-(2-methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis The synthesis of related piperazine and pyrrolidine derivatives often involves multi-step reactions, including the Ugi reaction, which can yield complex molecules with both piperazine and pyrrolidine moieties in satisfactory yields. These methods highlight the versatility and complexity of synthesizing such compounds (Ghandi et al., 2016).
Molecular Structure Analysis The molecular structure and conformation of these compounds have been studied using X-ray crystallography and computational methods. Studies show that these molecules can exhibit interesting structural characteristics such as planar methoxyphenyl rings and substituted oxo-pyrrolidine moieties (Banerjee et al., 2002).
Chemical Reactions and Properties Chemical properties of similar compounds reveal their potential for various biological activities. For instance, derivatives have been explored for their antineoplastic, antiarrhythmic, and antihypertensive effects, demonstrating the chemical reactivity and potential utility of these molecules in medical research (Malawska et al., 2002).
Physical Properties Analysis The physical properties, such as solubility, melting points, and crystal structures, are crucial for understanding the behavior of these compounds under different conditions. The solvated structures and their interactions in the crystal lattice can inform on their stability and solubility characteristics (Anthal et al., 2018).
Chemical Properties Analysis The chemical properties, including reactivity towards various functional groups, stability under different chemical conditions, and the potential for further derivatization, are essential for their application in synthetic chemistry and drug development. Studies on compounds like BCTC, which shares a similar structural motif, help to understand the modification potential and activity profile of these molecules (Nie et al., 2020).
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Effects
A study by Malawska et al. (2002) detailed the synthesis of a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, focusing on their antiarrhythmic and antihypertensive activities alongside alpha(1)- and alpha(2)-adrenoceptors binding affinities. Notably, derivatives with the 3-(4-arylpiperazin-1-yl)propyl moiety, closely related to the specified compound, exhibited significant antiarrhythmic and antihypertensive effects. These effects were attributed to their alpha-adrenolytic properties, emphasizing the critical role of the 1-phenylpiperazine moiety with a methoxy- or chloro- substituent on the phenyl ring for achieving pharmacological activity (Malawska et al., 2002).
Radioligand Development for PET Imaging
Research by Gunn et al. (2000) involved the quantitative analysis of [carbonyl-(11)C]WAY-100635, a PET radioligand for in vivo imaging of the 5-hydroxytryptamine(1A) (5-HT(1A)) receptor. This compound's structural similarities with the specified chemical underscore its potential in PET imaging studies. The analysis focused on modeling strategies for quantitative analysis, emphasizing the compound's utility in assessing 5-HT(1A) receptor densities in neurological studies (Gunn et al., 2000).
Molecular Structure and Conformation Studies
Banerjee et al. (2002) conducted a study on the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound with structural relevance to the specified chemical. This research provides insights into the compound's biophysical properties, which are essential for understanding its interaction mechanisms and stability in biological contexts (Banerjee et al., 2002).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[4-(2-methoxyphenyl)-3-oxopiperazine-1-carbonyl]pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4/c1-25-14-7-3-2-5-12(14)20-10-9-19(11-15(20)22)16(23)13-6-4-8-21(13)17(18)24/h2-3,5,7,13H,4,6,8-11H2,1H3,(H2,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVHHXRCSJMPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2=O)C(=O)C3CCCN3C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[4-(2-Methoxyphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-pyrrolidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-[(4-methyl-1-piperidinyl)carbonyl]-10H-phenothiazine](/img/structure/B5560595.png)
![2-(1,3-benzothiazol-2-yl)-4-[(dimethylamino)methylene]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5560596.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanamide](/img/structure/B5560608.png)

![cyclohexyl 4-[(phenylacetyl)amino]benzoate](/img/structure/B5560618.png)
![{4-[4-methoxy-3-(methoxymethyl)benzyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5560641.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]indoline](/img/structure/B5560647.png)

![(3R*,4S*)-1-[3-(3,5-dimethylisoxazol-4-yl)propanoyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5560660.png)

![2-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-1-(5-methyl-2-thienyl)ethanone](/img/structure/B5560677.png)
![4-[4-(2-phenoxypropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5560683.png)
![2-(3-{3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}-3-oxopropyl)-5-fluoro-1H-benzimidazole](/img/structure/B5560685.png)
![2-(3-{[3-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)ethanol](/img/structure/B5560691.png)